molecular formula C11H18O11 B096840 2-O-(Glucopyranosyluronic acid)xylose CAS No. 17676-51-6

2-O-(Glucopyranosyluronic acid)xylose

Cat. No.: B096840
CAS No.: 17676-51-6
M. Wt: 326.25 g/mol
InChI Key: CXXAVRBGWUSLRR-MHNDCQGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Oxidosqualene, also known as squalene oxide, is a crucial intermediate in the biosynthesis of sterols and triterpenes. It is formed when squalene is oxidized by the enzyme squalene monooxygenase. This compound plays a significant role in the synthesis of cell membrane sterol precursors such as lanosterol and cycloartenol, as well as saponins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Oxidosqualene is synthesized through the oxidation of squalene. The enzyme squalene monooxygenase catalyzes this reaction, introducing an epoxide group into the squalene molecule. This enzymatic process is highly specific and occurs under mild conditions, making it an efficient method for producing 2,3-oxidosqualene .

Industrial Production Methods: In industrial settings, the production of 2,3-oxidosqualene involves the use of biotechnological approaches. For instance, genetically engineered strains of Escherichia coli have been developed to produce 2,3-oxidosqualene by introducing the necessary enzymes and optimizing the metabolic pathways . This method allows for large-scale production of the compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Oxidosqualene undergoes various chemical reactions, including cyclization, oxidation, and reduction. The most notable reaction is its cyclization, catalyzed by oxidosqualene cyclases, which leads to the formation of sterols and triterpenes .

Common Reagents and Conditions:

    Cyclization: Catalyzed by oxidosqualene cyclases, this reaction occurs under physiological conditions and results in the formation of various cyclic triterpenes.

    Oxidation: Further oxidation of 2,3-oxidosqualene can lead to the formation of more complex sterols and triterpenes.

    Reduction: Reduction reactions can modify the epoxide group, leading to different derivatives of the compound.

Major Products: The major products formed from the reactions of 2,3-oxidosqualene include lanosterol, cycloartenol, and various triterpenes .

Scientific Research Applications

2,3-Oxidosqualene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-oxidosqualene involves its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of 2,3-oxidosqualene to form various sterols and triterpenes. The molecular targets include the active sites of oxidosqualene cyclases, where the compound undergoes conformational changes to facilitate the cyclization reaction .

Comparison with Similar Compounds

Uniqueness: 2,3-Oxidosqualene is unique due to its role as a key intermediate in the biosynthesis of sterols and triterpenes. Its ability to undergo cyclization to form a wide variety of complex molecules highlights its importance in both biological and industrial contexts .

Properties

CAS No.

17676-51-6

Molecular Formula

C11H18O11

Molecular Weight

326.25 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1

InChI Key

CXXAVRBGWUSLRR-MHNDCQGXSA-N

SMILES

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

17676-51-6

Synonyms

2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose
2-O-(glucopyranosyluronic acid)xylose
GA-2X

Origin of Product

United States

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